molecular formula C7H14N4 B8013224 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazol-3-amine

5-[(dimethylamino)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B8013224
M. Wt: 154.21 g/mol
InChI Key: DHEINHAUYGHBFJ-UHFFFAOYSA-N
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Description

5-[(Dimethylamino)methyl]-1-methyl-1H-pyrazol-3-amine is a pyrazole derivative characterized by:

  • 1-methyl group at position 1.
  • 3-amine group at position 2.
  • 5-[(dimethylamino)methyl] group at position 5.

This structure confers unique electronic and steric properties. The dimethylaminomethyl group at position 5 is electron-donating, enhancing solubility in polar solvents, while the 3-amine group provides a reactive site for further functionalization. Pyrazole derivatives are widely explored in medicinal chemistry and material science due to their stability and tunable properties .

Properties

IUPAC Name

5-[(dimethylamino)methyl]-1-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c1-10(2)5-6-4-7(8)9-11(6)3/h4H,5H2,1-3H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEINHAUYGHBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Mannich reaction, where a pyrazole derivative is reacted with formaldehyde and dimethylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, at a temperature range of 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-[(dimethylamino)methyl]-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines, and thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, modifications to the pyrazole scaffold have resulted in compounds effective against various bacterial strains, demonstrating the compound's potential as an antimicrobial agent .
  • Anticancer Potential : Studies have shown that derivatives of this compound can inhibit the growth of multiple human cancer cell lines. The presence of the pyrazole moiety has been linked to cytotoxic effects, making it a promising scaffold for anticancer drug development .
  • Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory responses, suggesting their potential use in treating inflammatory diseases .

Organic Synthesis

5-[(Dimethylamino)methyl]-1-methyl-1H-pyrazol-3-amine serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Heterocycles : The compound's structure allows it to participate in various chemical reactions, facilitating the synthesis of more complex heterocyclic compounds .

The biological activity of 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazol-3-amine can be compared to similar compounds:

Compound NameKey FeaturesBiological Activity
3,5-Dinitro-1H-pyrazol-4-amineContains additional nitro groupsMore reactive, potential for increased inhibition
1-Methyl-1H-pyrazol-5-aminesLacks the nitro groupReduced reactivity and versatility
3-Amino-1-methyl-1H-pyrazoleSimilar structure without nitroDifferent chemical properties

Case Studies and Research Findings

Several studies highlight the significance of 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazol-3-amine:

Antimicrobial Activity

Research has demonstrated that derivatives exhibit notable antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, one study found that specific modifications led to compounds with larger inhibition zones compared to standard antibiotics .

Anticancer Activity

Investigations into related pyrazole derivatives revealed significant anticancer properties against various cell lines. A particular study reported that certain derivatives inhibited tumor cell proliferation effectively, indicating their potential as anticancer agents .

Anti-inflammatory Effects

In vivo studies have confirmed that some compounds derived from this pyrazole exhibit anti-inflammatory effects, reducing microglial activation in models of neuroinflammation .

Mechanism of Action

The mechanism of action of 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The dimethylaminomethyl group can enhance the compound’s ability to bind to enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall bioactivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Position and Electronic Effects

a) 1,3-Dimethyl-1H-pyrazol-5-amine ()
  • Substituents : Methyl groups at positions 1 and 3; amine at position 5.
  • Key Differences: Lacks the dimethylaminomethyl group at position 5. The 1,3-dimethyl substitution reduces steric bulk compared to the target compound.
  • Impact: Simpler structure with lower molecular weight (C₅H₉N₃ vs. C₈H₁₅N₄ for the target). Reduced electron-donating capacity due to absence of dimethylamino group .
b) 5-Methyl-1H-pyrazol-3-amine ()
  • Substituents : Methyl at position 5; amine at position 3.
  • Key Differences: Methyl at position 5 instead of dimethylaminomethyl. The pyrazole ring is unsubstituted at position 1.
  • Impact: Smaller molecular size and lower polarity.
c) 5-Amino-3-methyl-1-phenylpyrazole ()
  • Substituents : Phenyl at position 1; methyl at position 3; amine at position 5.
  • Key Differences: Bulky phenyl group at position 1 introduces steric hindrance. Methyl at position 3 instead of dimethylaminomethyl at position 5.
  • Impact : Enhanced lipophilicity due to phenyl group, which may improve membrane permeability in biological systems. However, reduced solubility in polar solvents compared to the target compound .

Functional Group Modifications and Reactivity

a) 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine ()
  • Substituents : Trifluoromethyl (electron-withdrawing) at position 5; methyl at position 1.
  • Key Differences: Trifluoromethyl group replaces dimethylaminomethyl.
  • Impact : The strong electron-withdrawing effect of CF₃ decreases electron density at the pyrazole ring, altering reactivity in electrophilic substitutions. Increased metabolic stability and lipophilicity compared to the target compound .
b) N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine ()
  • Substituents : Pyridinyl group at position 3; ethylamine at position 5.
  • Ethylamine at position 5 instead of dimethylaminomethyl.
  • Impact: Enhanced binding to aromatic receptors or enzymes due to pyridine. Ethylamine provides moderate basicity, but dimethylaminomethyl in the target compound offers stronger electron donation .
a) 1,5-Disubstituted Pyrazole-3-amines ()
  • Substituents : Varied groups like benzo[1,3]dioxolyl and methylsulfonylphenyl.
  • Key Differences : Bulkier substituents at positions 1 and 5 compared to the target compound.
  • Impact: Demonstrated anti-inflammatory and kinase inhibitory activity. The dimethylaminomethyl group in the target may similarly modulate bioactivity through hydrogen bonding or charge interactions .
b) Nitroaromatic Prodrugs ()
  • Context : Nitroreductase enzymes activate nitro groups in prodrugs.
  • Relevance: While the target compound lacks nitro groups, its dimethylamino group could influence electron density in analogous bioreductive activation pathways .

Biological Activity

5-[(Dimethylamino)methyl]-1-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention due to its potential therapeutic applications. This compound belongs to a class of aminopyrazoles, which have been studied for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure

The chemical structure of 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazol-3-amine can be represented as follows:

C7H10N4\text{C}_7\text{H}_{10}\text{N}_4

Anticancer Activity

Recent studies have indicated that 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazol-3-amine exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it was found to have an IC50 value in the low micromolar range against HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of approximately 54.25% and 38.44%, respectively .

Mechanism of Action:
The compound is believed to act by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase. Molecular docking studies suggest that it binds effectively to the colchicine site on tubulin, which is crucial for its anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory properties of 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazol-3-amine were evaluated through its effect on the release of pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced TNF-alpha release, indicating its potential as an anti-inflammatory agent .

Table 1: Summary of Anti-inflammatory Activity

CompoundIC50 (µM)Cell Line
5-DMAPA<50Macrophages
Reference Compound32Macrophages

Antioxidant Activity

In addition to its anticancer and anti-inflammatory effects, this pyrazole derivative has shown promising antioxidant activity. The antioxidant capacity was assessed using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated a significant ability to scavenge free radicals, suggesting its potential utility in oxidative stress-related conditions .

Case Studies

Several case studies have highlighted the pharmacological potential of pyrazole derivatives similar to 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazol-3-amine:

  • Study on HepG2 Cells: A study investigated the effects of various pyrazole derivatives on HepG2 cells, revealing that modifications at specific positions significantly influenced their anticancer efficacy. The presence of dimethylamino groups was correlated with increased potency .
  • Inflammation Models: In vivo models demonstrated that compounds with similar structures effectively reduced inflammation markers in animal models of arthritis, supporting their therapeutic potential for inflammatory diseases .

Q & A

Q. What database resources provide authoritative structural and physicochemical data for this compound?

  • Methodological Answer : NIST Chemistry WebBook offers validated spectral data (IR, NMR) and thermodynamic properties. PubChem provides experimental/predicted LogP and pKa values, while crystallographic data are archived in the Cambridge Structural Database (CSD) .

Q. How can researchers address batch-to-batch variability in pyrazole synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) tools, such as inline Raman spectroscopy, to monitor reaction progress. Use design of experiments (DoE) to optimize critical parameters (e.g., stoichiometry, catalyst loading) and ensure >95% purity via preparative HPLC .

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